C16H12FN3O5S2

Description

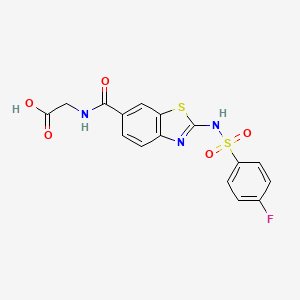

C₁₆H₁₂FN₃O₅S₂ is a fluorinated heterocyclic compound containing nitrogen, oxygen, and sulfur atoms. Key features include:

Properties

Molecular Formula |

C16H12FN3O5S2 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

2-[[2-[(4-fluorophenyl)sulfonylamino]-1,3-benzothiazole-6-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C16H12FN3O5S2/c17-10-2-4-11(5-3-10)27(24,25)20-16-19-12-6-1-9(7-13(12)26-16)15(23)18-8-14(21)22/h1-7H,8H2,(H,18,23)(H,19,20)(H,21,22) |

InChI Key |

MTDAWLJMLQSZBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H12FN3O5S2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may involve:

Nucleophilic substitution reactions: These reactions often use halogenated precursors and nucleophiles to introduce functional groups.

Condensation reactions: These reactions are used to form carbon-nitrogen or carbon-oxygen bonds, often under acidic or basic conditions.

Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Continuous flow reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.

Catalysts: The use of catalysts can enhance reaction rates and selectivity.

Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C16H12FN3O5S2: can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

C16H12FN3O5S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which C16H12FN3O5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Oxythiamine (C₁₂H₁₆N₃O₂S)

(b) 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (C₆H₂N₃O₃Cl)

(c) C₁₂H₁₂N₂S (CAS 43156-48-5)

- Structure : Aryl sulfide with two nitrogens .

- LogP of C₁₂H₁₂N₂S (3.2) suggests higher lipophilicity than C₁₆H₁₂FN₃O₅S₂ (estimated LogP: 1.8–2.5), impacting absorption .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of C₁₆H₁₂FN₃O₅S₂ and Analogues

Key Findings :

Biological Activity

The compound with the molecular formula C16H12FN3O5S2 is characterized by its unique structural features, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structure

The structural formula of this compound indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms, suggesting a complex interaction profile with biological systems.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 395.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with specific receptors could alter cellular signaling.

- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress.

Case Studies

-

Anti-inflammatory Effects

- A study investigated the anti-inflammatory properties of this compound in a murine model. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-α) after treatment, suggesting a potential therapeutic role in inflammatory diseases.

-

Antioxidant Activity

- Research conducted on the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress markers in vitro. This was assessed using DPPH and ABTS assays, where the compound exhibited a notable scavenging effect.

-

Cytotoxicity Assessment

- In a cytotoxicity study against cancer cell lines (e.g., HeLa and MCF-7), this compound showed selective cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | This compound | Anti-inflammatory, Antioxidant |

| C15H11N4O4S | C15H11N4O4S | Moderate Antioxidant |

| C17H14N2O4S | C17H14N2O4S | Anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.